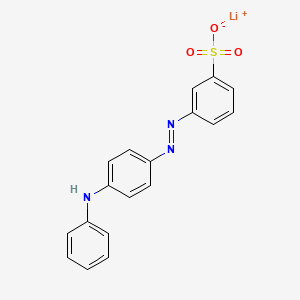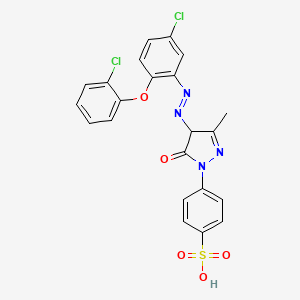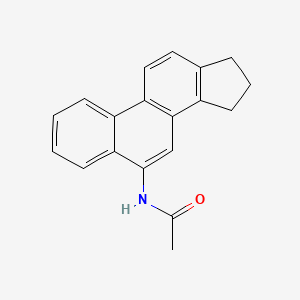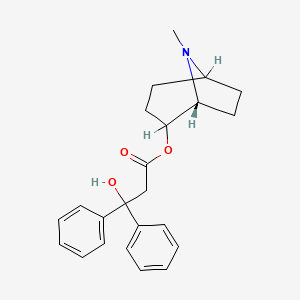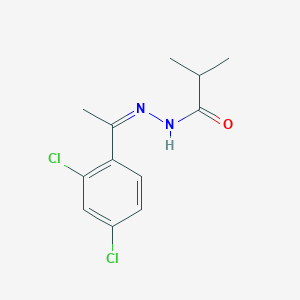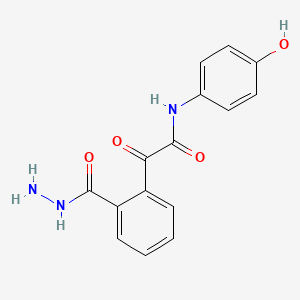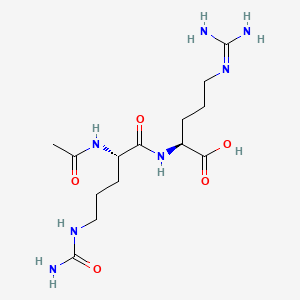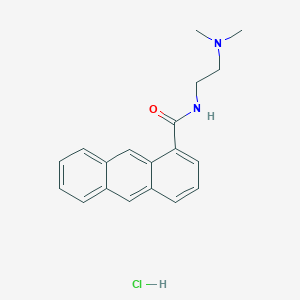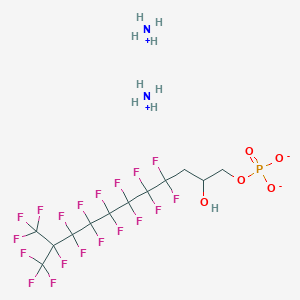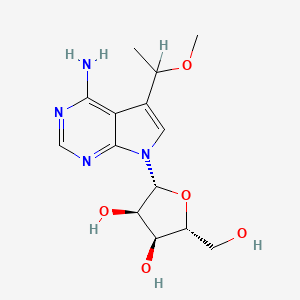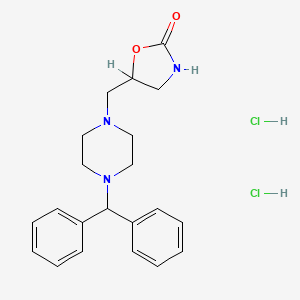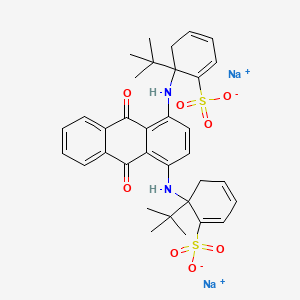
Disodium 2,2'(or 3,3')-((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis((tert-butyl)benzenesulphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 2,2’(or 3,3’)-((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis((tert-butyl)benzenesulphonate) is a complex organic compound characterized by its unique structure, which includes an anthracene core, tert-butyl groups, and sulphonate functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2,2’(or 3,3’)-((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis((tert-butyl)benzenesulphonate) typically involves multiple steps. The starting materials often include anthracene derivatives, tert-butylbenzene, and sulfonating agents. The reaction conditions may involve high temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as sulfonation, purification, and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Disodium 2,2’(or 3,3’)-((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis((tert-butyl)benzenesulphonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The sulphonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Disodium 2,2’(or 3,3’)-((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis((tert-butyl)benzenesulphonate) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of disodium 2,2’(or 3,3’)-((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis((tert-butyl)benzenesulphonate) involves its interaction with molecular targets through its functional groups. The sulphonate groups can form ionic interactions, while the anthracene core can participate in π-π stacking interactions. These interactions can influence various biochemical pathways and molecular processes.
Comparación Con Compuestos Similares
Similar Compounds
Disodium 2,2’-((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis(benzenesulphonate): Similar structure but lacks the tert-butyl groups.
Disodium 3,3’-((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis(benzenesulphonate): Similar structure with different positioning of the sulphonate groups.
Uniqueness
The presence of tert-butyl groups in disodium 2,2’(or 3,3’)-((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis((tert-butyl)benzenesulphonate) imparts unique steric and electronic properties, making it distinct from other similar compounds. These properties can influence its reactivity and interactions with other molecules, making it valuable for specific applications.
Propiedades
Número CAS |
85994-33-8 |
|---|---|
Fórmula molecular |
C34H36N2Na2O8S2 |
Peso molecular |
710.8 g/mol |
Nombre IUPAC |
disodium;6-tert-butyl-6-[[4-[(1-tert-butyl-2-sulfonatocyclohexa-2,4-dien-1-yl)amino]-9,10-dioxoanthracen-1-yl]amino]cyclohexa-1,3-diene-1-sulfonate |
InChI |
InChI=1S/C34H38N2O8S2.2Na/c1-31(2,3)33(19-11-9-15-25(33)45(39,40)41)35-23-17-18-24(28-27(23)29(37)21-13-7-8-14-22(21)30(28)38)36-34(32(4,5)6)20-12-10-16-26(34)46(42,43)44;;/h7-18,35-36H,19-20H2,1-6H3,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
Clave InChI |
FEVCDHXFOQECIY-UHFFFAOYSA-L |
SMILES canónico |
CC(C)(C)C1(CC=CC=C1S(=O)(=O)[O-])NC2=C3C(=C(C=C2)NC4(CC=CC=C4S(=O)(=O)[O-])C(C)(C)C)C(=O)C5=CC=CC=C5C3=O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


